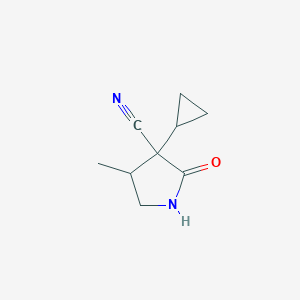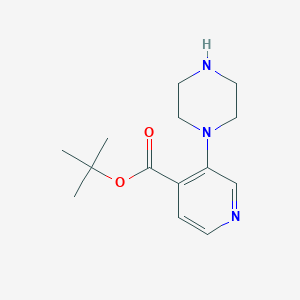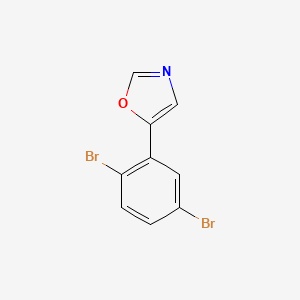
(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as EEMPP, is a synthetically produced compound that has a variety of applications in scientific research. It is a colorless, odorless, and water-soluble compound that has been studied for its potential use in medicinal and pharmaceutical applications.
Applications De Recherche Scientifique
(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a useful compound for a variety of scientific research applications. It has been studied for its potential use in medicinal and pharmaceutical applications, such as the treatment of cancer and other diseases. Additionally, it has been studied for its potential use in materials science and nanotechnology. This compound has also been studied for its potential use in the development of new catalysts, as well as for its potential use in the production of high-performance polymers.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is not fully understood. However, studies have suggested that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. This suggests that it may have anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of a variety of diseases. Studies have suggested that this compound may have anti-cancer, anti-inflammatory, and anti-oxidant effects. Additionally, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. This suggests that it may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one in laboratory experiments has several advantages. First, it is a synthetically produced compound, meaning that it is relatively easy to obtain and is not subject to the same safety considerations as compounds derived from natural sources. Additionally, it is a colorless, odorless, and water-soluble compound, making it easy to work with in the laboratory. However, it is important to note that this compound is a relatively new compound, and its effects have not been fully studied. As such, it is important to exercise caution when working with this compound in laboratory experiments.
Orientations Futures
Given the potential of (2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one to be used in a variety of scientific research applications, there are a number of potential future directions for research. These include further studies into its potential use in the development of new catalysts, as well as its potential use in the production of high-performance polymers. Additionally, further studies into its anti-cancer, anti-inflammatory, and anti-oxidant effects may provide further insight into its potential use in the treatment of a variety of diseases. Finally, further studies into its mechanism of action may provide further insight into its potential use in medicinal and pharmaceutical applications.
Méthodes De Synthèse
(2E)-1-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is synthesized by a two-step process that involves the reaction of a Grignard reagent with a cyclic ketene acetal. In the first step, the Grignard reagent is prepared by reacting 4-ethoxyphenylmagnesium bromide with 2-methoxyphenylmagnesium bromide in a 1:1 molar ratio. In the second step, the Grignard reagent is reacted with the cyclic ketene acetal, 1,1-diethoxy-2-methyl-3-phenyl-1,3-dioxacyclobutane, to form the desired product. The reaction is catalyzed by a small amount of p-toluenesulfonic acid and is conducted in a dry solvent such as ethyl acetate or diethyl ether.
Propriétés
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-16-11-8-14(9-12-16)17(19)13-10-15-6-4-5-7-18(15)20-2/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAXQPABGYADLQ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














